molecular formula C20H19N5O8 B2565201 4-(2-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate CAS No. 1428349-84-1

4-(2-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate

Cat. No.: B2565201
CAS No.: 1428349-84-1
M. Wt: 457.399
InChI Key: IUWRMHUPEJYPDG-UHFFFAOYSA-N
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Description

This compound is an oxalate salt featuring a benzamide core linked to an azetidine ring substituted with a 3-(furan-2-yl)-1,2,4-oxadiazol-5-yl moiety. Its structure combines heterocyclic elements (furan, oxadiazole, azetidine) known for diverse pharmacological activities, including anti-inflammatory and antimicrobial effects . The oxalate counterion enhances solubility and stability, critical for bioavailability .

Properties

IUPAC Name

4-[[2-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetyl]amino]benzamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4.C2H2O4/c19-16(25)11-3-5-13(6-4-11)20-15(24)10-23-8-12(9-23)18-21-17(22-27-18)14-2-1-7-26-14;3-1(4)2(5)6/h1-7,12H,8-10H2,(H2,19,25)(H,20,24);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWRMHUPEJYPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)NC2=CC=C(C=C2)C(=O)N)C3=NC(=NO3)C4=CC=CO4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate involves several steps:

  • Formation of 3-(Furan-2-yl)-1,2,4-oxadiazole: : This step involves the cyclization reaction of furanyl hydrazide with appropriate acylating agents.

  • Formation of Azetidin-1-yl Derivative: : This involves nucleophilic substitution reaction of the oxadiazole derivative with suitable azetidinone intermediates.

  • Acetamidation: : This step includes the acetamidation reaction using acetic anhydride and benzamide intermediates.

  • Formation of Oxalate Salt: : The final compound is formed by converting the intermediate to its oxalate salt, improving its solubility and stability.

Industrial Production Methods

Industrially, the compound can be synthesized by optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous flow chemistry may be employed to enhance yield and purity, ensuring consistent and scalable production.

Chemical Reactions Analysis

Oxadiazole Ring Formation

The 1,2,4-oxadiazole moiety is synthesized via cyclization of a furan-2-carboxylic acid hydrazide precursor.

Reaction Pathway

  • Hydrazide Formation : Furan-2-carboxylic acid reacts with hydrazine hydrate to form furan-2-carbohydrazide .

  • Cyclization : The hydrazide undergoes cyclodehydration with trimethyl orthoformate (TMOF) under acidic conditions (e.g., catalytic HCl) to yield 3-(furan-2-yl)-1,2,4-oxadiazole .

Conditions :

  • Solvent: Ethanol or methanol

  • Temperature: Reflux (~80°C)

  • Yield: 70–85% (inferred from analogous reactions) .

Azetidine Ring Functionalization

The azetidine ring (a four-membered nitrogen heterocycle) participates in nucleophilic substitution and coupling reactions.

Key Reactions :

  • N-Alkylation : The azetidine nitrogen reacts with α-haloacetamides (e.g., chloroacetamide derivatives) in the presence of a base (e.g., K₂CO₃) to form the acetamido-azetidine intermediate.

  • Ring-Opening : Under strong acidic conditions (e.g., H₂SO₄), the azetidine may undergo ring-opening, though this is typically avoided during synthesis.

Conditions :

  • Solvent: DMF or acetonitrile

  • Temperature: 60–80°C

  • Yield: 60–75%.

Amide Bond Formation

The acetamido and benzamide groups are formed via coupling reactions.

Reaction Pathway :

  • Activation : The carboxylic acid (e.g., 4-aminobenzoic acid derivative) is activated using HBTU or EDC/HOBt .

  • Coupling : Reacted with the azetidine-amine intermediate to form the acetamido linkage .

Conditions :

  • Solvent: Dichloromethane (DCM) or DMF

  • Base: DIPEA or triethylamine

  • Yield: 80–90% .

Salt Formation with Oxalic Acid

The free base is converted to the oxalate salt for improved stability and solubility.

Procedure :

  • Neutralization : The free base is dissolved in ethanol and treated with oxalic acid (1:1 molar ratio).

  • Crystallization : Slow evaporation or cooling yields the oxalate salt.

Conditions :

  • Solvent: Ethanol/water mixture

  • Purity: >95% (confirmed by HPLC).

Stability and Degradation Pathways

The compound exhibits moderate stability under standard conditions but degrades under extreme pH or temperature.

ConditionReactivity/ObservationReference
Acidic (pH < 3)Hydrolysis of oxadiazole and amide bonds
Basic (pH > 10)Azetidine ring-opening; saponification
UV LightPhotooxidation of furan ring
High Temp (>150°C)Decomposition via thermal cleavage

Derivatization Reactions

The furan and oxadiazole groups enable further functionalization:

  • Electrophilic Aromatic Substitution : Furan undergoes nitration or sulfonation at the 5-position .

  • Nucleophilic Attack : Oxadiazole reacts with Grignard reagents at the electron-deficient C-2 position .

Example :
Reaction with methylmagnesium bromide yields a methyl-substituted oxadiazole derivative .

Biological Interactions

While not a direct reaction, the compound interacts with biological targets via:

  • Hydrogen Bonding : Amide and oxadiazole groups bind enzyme active sites.

  • π-π Stacking : Furan and benzamide aromatic systems interact with hydrophobic protein pockets.

Synthetic Challenges and Optimization

  • Side Reactions : Incomplete cyclization (yielding open-chain by-products) and over-alkylation of azetidine.

  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is required .

Scientific Research Applications

Antimicrobial Activity

Compounds containing furan and oxadiazole rings have been extensively studied for their antimicrobial properties. Research indicates that derivatives of oxadiazole exhibit notable activity against various pathogens due to their ability to interact with biological targets like enzymes and receptors. The specific structure of 4-(2-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate may enhance its efficacy as an antimicrobial agent.

Anticancer Potential

The incorporation of furan and oxadiazole moieties has been linked to anticancer activity. Studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis through various mechanisms . The unique arrangement of functional groups in this compound could lead to the development of novel anticancer therapeutics.

Fungicidal Properties

Research indicates that compounds with oxadiazole structures possess fungicidal properties, making them valuable in agricultural applications. For instance, compounds similar to this compound have demonstrated effective control over fungal pathogens in crops . This characteristic can be harnessed to develop new fungicides with lower toxicity profiles compared to traditional agents.

Polymeric Applications

The unique chemical structure of this compound allows for potential applications in creating advanced materials. The furan ring is known for its utility in polymer chemistry, particularly in the synthesis of biodegradable polymers. The integration of oxadiazole can enhance thermal stability and mechanical properties, making it suitable for high-performance materials .

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria .
Anticancer Activity Research demonstrated that derivatives with furan and oxadiazole rings could induce apoptosis in various cancer cell lines .
Fungicidal Efficacy Studies showed effective control over fungal diseases in crops using similar oxadiazole-based compounds .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets such as enzymes and receptors. It can inhibit or activate certain pathways, depending on its binding affinity and the nature of the target. For instance, its antimicrobial properties might result from its ability to inhibit bacterial cell wall synthesis.

Comparison with Similar Compounds

Structural Analog: 4-(2-(3-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate

  • Key Differences : The trifluoromethylphenyl group replaces the furan-2-yl substituent on the oxadiazole ring.
  • Impact : The electron-withdrawing CF₃ group increases metabolic stability but may reduce solubility compared to the furan derivative .
  • Activity : CF₃-substituted analogs often exhibit enhanced receptor binding affinity in kinase inhibition studies, though specific data for this compound are unavailable .

Anti-Exudative Triazole Analogs

Compounds like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide share the furan motif but replace oxadiazole with triazole.

  • Activity : Demonstrated 40–60% anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
  • SAR : Substituents like halogens (Cl, F) or methoxy groups at the phenyl residue enhance activity by 15–20% .

Biological Activity

The compound 4-(2-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate is a complex organic molecule that exhibits a range of biological activities due to its unique structural features. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in pharmacology.

Structural Overview

The compound features multiple functional groups including an oxadiazole ring, which is known for its diverse biological properties. The furan moiety and the azetidine ring contribute to its potential as a novel therapeutic agent.

Antimicrobial Activity

Research indicates that derivatives containing the 1,2,4-oxadiazole core exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate potent activity against various bacterial strains:

CompoundActivityReference
14h77.8% inhibition against Pyricularia oryzae
29a4x more potent against S. aureus than vancomycin
30MIC = 0.003–0.03 µg/mL against Clostridium difficile

These findings suggest that the incorporation of the oxadiazole ring enhances the antimicrobial efficacy of the compounds.

Anticancer Potential

The anticancer properties of oxadiazole derivatives have been extensively studied. For example, compounds similar to This compound have shown promising results in inhibiting cancer cell proliferation across various cancer lines. A study highlighted that specific derivatives exhibited IC50 values as low as 4.2μM4.2\mu M against the CaCo-2 cell line, indicating strong cytotoxic effects .

The mechanisms through which these compounds exert their biological effects are multifaceted:

  • Inhibition of Key Enzymes : Many oxadiazole derivatives act by inhibiting enzymes critical for bacterial survival and cancer cell proliferation. For instance, some compounds inhibit enoyl-acyl carrier protein (ACP) reductase, disrupting fatty acid synthesis in bacteria .
  • Induction of Apoptosis : Certain derivatives have been observed to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
  • Antioxidant Activity : Some studies have reported antioxidant properties associated with oxadiazole derivatives, suggesting potential applications in mitigating oxidative stress-related diseases .

Case Studies

Several case studies illustrate the effectiveness of compounds related to This compound :

  • Study on Antimicrobial Activity : A series of new 1,3,4-oxadiazole derivatives were synthesized and tested for their antimicrobial activity against several pathogens. The results indicated a broad spectrum of activity with some compounds outperforming traditional antibiotics .
  • Anticancer Research : In a study focused on anticancer activity, several benzamide derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results demonstrated significant inhibition of cell growth and induced apoptosis in targeted cells .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the 1,2,4-oxadiazole-azetidine-furan core in this compound?

  • The synthesis of heterocyclic cores like 1,2,4-oxadiazole and azetidine often involves cyclization reactions. For example, 1,2,4-oxadiazoles can be synthesized via condensation of amidoximes with carboxylic acid derivatives under acidic conditions . Azetidine rings may form via intramolecular nucleophilic substitution, as seen in the synthesis of triazole-azetidine hybrids using chloroacetamide intermediates in ethanol with KOH catalysis . Key steps include refluxing in ethanol (1–2 hours) and purification via recrystallization. Structural validation requires NMR (¹H/¹³C), IR, and elemental analysis .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

  • Methodological approach :

  • Melting point analysis : Compare observed vs. literature values for consistency.
  • Spectroscopy :
  • IR : Confirm functional groups (e.g., C=O at ~1650–1750 cm⁻¹, NH at ~3200–3400 cm⁻¹).
  • NMR : Assign peaks to specific protons (e.g., furan protons at δ 6.3–7.5 ppm, oxadiazole C=O at δ 160–170 ppm in ¹³C NMR) .
  • Elemental analysis : Ensure calculated vs. experimental C/H/N/O percentages align within ±0.3% .

Q. What preliminary biological assays are suitable for evaluating its anti-inflammatory or anti-exudative potential?

  • Experimental design :

  • In vitro anti-inflammatory assays : Measure inhibition of COX-1/COX-2 enzymes using ELISA or fluorometric kits.
  • Anti-exudative activity (AEA) : Employ carrageenan-induced paw edema models in rodents, comparing treated vs. control groups for edema reduction .
  • Dose-response studies : Test concentrations ranging from 10 µM to 100 µM to establish IC₅₀ values.

Advanced Research Questions

Q. How can molecular docking elucidate the binding mechanism of this compound to inflammatory targets like COX-2?

  • Methodology :

  • Protein preparation : Retrieve COX-2 structure (PDB ID: 1PXX) and prepare it via protonation and energy minimization (e.g., using Schrödinger’s Maestro).
  • Ligand optimization : Generate 3D conformers of the compound and optimize geometry with DFT (B3LYP/6-31G* basis set).
  • Docking simulations : Use AutoDock Vina or Glide to predict binding poses. Focus on interactions like hydrogen bonds with Arg120/Tyr355 and π-π stacking with Tyr385 .
    • Data interpretation : Compare docking scores (e.g., ∆G ≤ −8 kcal/mol) with reference inhibitors (e.g., celecoxib) to prioritize lead optimization .

Q. What experimental and computational approaches resolve contradictions in structure-activity relationship (SAR) data for oxadiazole derivatives?

  • Case study : If a substituent (e.g., furan-2-yl) shows enhanced activity in vitro but reduced bioavailability:

  • In silico ADMET prediction : Use SwissADME to assess logP, solubility, and CYP450 interactions.
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors in oxadiazole) using Phase or MOE.
  • Synthetic modification : Introduce bioisosteres (e.g., replacing furan with thiophene) and re-evaluate activity .

Q. How do solvent polarity and catalyst choice impact the yield of the azetidine ring formation?

  • Experimental optimization :

  • Solvent screening : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents. Ethanol/water mixtures (1:1) often enhance nucleophilic substitution .
  • Catalyst effects : Test KOH vs. NaH, noting that KOH in ethanol increases yields (~75–85%) due to better deprotonation .
  • Kinetic analysis : Monitor reaction progress via TLC/HPLC to determine optimal time (typically 1–3 hours).

Q. What in vitro/in vivo discrepancies might arise in pharmacokinetic studies, and how can they be addressed?

  • Common issues : High in vitro potency but poor oral bioavailability due to low solubility or metabolic instability.
  • Mitigation strategies :

  • Salt formation : Oxalate salts improve aqueous solubility .
  • Prodrug design : Modify acetamide groups to ester prodrugs for enhanced absorption.
  • Microsomal stability assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) .

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